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Cat. No.: B147524 Get Quote

Executive Summary: Sodium p-toluenesulfinate (SPTS), a seemingly simple organosulfur

salt, serves as a cornerstone reagent in diverse fields ranging from pharmaceutical synthesis to

advanced materials. Its utility stems from a unique combination of nucleophilic and radical-

precursor characteristics, governed by its underlying electronic structure. This technical guide

moves beyond standard chemical descriptions to provide an in-depth analysis of SPTS from a

theoretical and computational standpoint. We explore its molecular geometry, electronic

properties, and reactivity through the lens of Density Functional Theory (DFT) and other

computational methods. By elucidating the causality behind its reactivity, this guide offers

researchers and drug development professionals a predictive framework for optimizing existing

protocols and innovating novel applications for this versatile molecule.

Introduction: The Versatile Identity of Sodium p-
Toluenesulfinate
Sodium p-toluenesulfinate, also known as sodium 4-methylbenzenesulfinate, is an organic

sodium salt with the chemical formula C₇H₇NaO₂S.[1] It typically presents as a stable, white to

off-white crystalline powder with a high melting point exceeding 300°C, indicating significant

thermal stability.[2][3] While only slightly soluble in water, it is hygroscopic and requires careful

handling and storage.[2][4]
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Its significance in the chemical and pharmaceutical industries cannot be overstated. It is a

critical intermediate for synthesizing a wide array of Active Pharmaceutical Ingredients (APIs)

and is instrumental in the dye industry as a dispersal agent.[5] Furthermore, its applications

extend to agrochemical synthesis, curing for grouting materials, and as a mild reducing agent.

[2][6] The core of its utility, however, lies in its dual reactivity: it can act as a potent sulfur-based

nucleophile or, under appropriate conditions, serve as a precursor to the synthetically valuable

p-toluenesulfonyl radical.[7][8] Understanding the theoretical basis of this reactivity is

paramount for its intelligent application.

Property Value Source(s)

CAS Number 824-79-3 [1]

Molecular Formula C₇H₇NaO₂S [1]

Molecular Weight 178.18 g/mol [4]

Appearance White to off-white powder [2]

Melting Point >300 °C [3]

IUPAC Name
sodium;4-

methylbenzenesulfinate
[4]

SMILES
CC1=CC=C(C=C1)S(=O)[O-].

[Na+]
[1]

Molecular and Electronic Structure: The Source of
Reactivity
The reactivity of the p-toluenesulfinate anion is a direct consequence of its geometry and the

distribution of its valence electrons. Both experimental and computational methods provide a

clear picture of its structure.

Experimentally Determined Crystal Structure
Single-crystal X-ray diffraction studies on sodium p-toluenesulfinate tetrahydrate reveal key

structural features.[9] In the p-toluenesulfinate anion, the sulfur atom exists in a pseudo-

tetrahedral geometry when accounting for the non-bonding lone pair of electrons. The
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experimentally determined bond angles around the sulfur atom range from approximately 102°

to 110°.[9] This geometry is crucial as the accessible lone pair and the negatively charged

oxygen atoms are the primary sites of chemical reactivity.

Insights from Density Functional Theory (DFT)
Computational chemistry, particularly DFT, offers a deeper understanding of the electronic

landscape. Studies on the closely related benzenesulfinate anion using the B3LYP functional

with a 6-31+G(d,p) basis set provide valuable insights.[2][10]

Charge Distribution: Mulliken population analysis shows a significant negative charge

localization on the two oxygen atoms of the sulfinate group, with a lesser negative charge on

the sulfur atom.[10] This distribution confirms the oxygen atoms as hard nucleophilic sites,

while the sulfur atom, with its lone pair, acts as a soft nucleophilic center. This distinction is

critical for predicting regioselectivity in reactions with ambident electrophiles.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

For sulfinate anions, the HOMO is typically a π-type orbital with significant contributions from

the sulfur lone pair and the p-orbitals of the oxygen atoms.[11][12] A high HOMO energy

level indicates strong electron-donating capability, making it a potent nucleophile. The energy

gap between the HOMO and LUMO is a determinant of molecular stability; a smaller gap

suggests higher reactivity.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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